molecular formula C17H14Cl2N8O2S B11488647 1-({5-[(3,4-dichlorobenzyl)sulfonyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine

1-({5-[(3,4-dichlorobenzyl)sulfonyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine

Cat. No.: B11488647
M. Wt: 465.3 g/mol
InChI Key: AUAQSASJSCHDKI-UHFFFAOYSA-N
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Description

1-({5-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}METHYL)-1H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring, a tetrazole ring, and a dichlorophenyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula

C17H14Cl2N8O2S

Molecular Weight

465.3 g/mol

IUPAC Name

1-[[5-[(3,4-dichlorophenyl)methylsulfonyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]tetrazol-5-amine

InChI

InChI=1S/C17H14Cl2N8O2S/c18-13-7-6-11(8-14(13)19)10-30(28,29)17-23-21-15(9-26-16(20)22-24-25-26)27(17)12-4-2-1-3-5-12/h1-8H,9-10H2,(H2,20,22,25)

InChI Key

AUAQSASJSCHDKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2S(=O)(=O)CC3=CC(=C(C=C3)Cl)Cl)CN4C(=NN=N4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({5-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}METHYL)-1H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps. One common method starts with the preparation of 3,4-dichlorophenylmethanesulfonyl chloride, which is then reacted with a triazole derivative under controlled conditions to form the intermediate compound. This intermediate is further reacted with a tetrazole derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-({5-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}METHYL)-1H-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products

Scientific Research Applications

1-({5-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}METHYL)-1H-1,2,3,4-TETRAZOL-5-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-({5-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}METHYL)-1H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({5-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}METHYL)-1H-1,2,3,4-TETRAZOL-5-AMINE stands out due to its combination of a triazole and tetrazole ring, along with the dichlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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